molecular formula C6H6N6O2 B1682018 Temozolomide CAS No. 85622-93-1

Temozolomide

Cat. No. B1682018
M. Wt: 194.15 g/mol
InChI Key: BPEGJWRSRHCHSN-UHFFFAOYSA-N
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Patent
US07612202B2

Procedure details

A 1.25 cm width column was filled with 10 grams of the ion exchange resin Lewatit Mono Plus™ MP-64. A solvent mixture comprising 55% water and 45% acetonitrile (20 ml) was added and 30 minutes were allowed for resin swelling. Then, the solution was allowed to drain up to the top of the resin and a solution of the mother liquor of example 1 (50 ml) was passed through the column at a rate of about 1 ml/1 min. The first volume was discarded (10 ml) and then the eluted solution (the eluate) was collected (50 ml) and transferred to a reaction vessel. Temozolomide hydrochloride (3.33 grams, 0.0144 moles) was added and the mixture was heated to 60-63° C. under stirring and filtered at this temperature. Then, the mixture was cooled to 5° C., and stirring was maintained for about 30 minutes to enable crystallization. The crystals thus obtained were collected by filtration and washed with water (2×10 ml) and cold acetone (10 ml). The crystals were dried at 40° C. in vacuum to obtain 2.52 grams (0.013 moles) of Temozolomide base in 90.3% yield. Purity (by HPLC): 99.9%.
[Compound]
Name
ion
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
example 1
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Temozolomide hydrochloride
Quantity
3.33 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
90.3%

Identifiers

REACTION_CXSMILES
O.[CH3:2][N:3]1[N:12]=[N:11][C:10]2[N:6]([CH:7]=[N:8][C:9]=2[C:13]([NH2:15])=[O:14])[C:4]1=[O:5].Cl>C(#N)C>[CH3:2][N:3]1[N:12]=[N:11][C:10]2[N:6]([CH:7]=[N:8][C:9]=2[C:13]([NH2:15])=[O:14])[C:4]1=[O:5] |f:1.2|

Inputs

Step One
Name
ion
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
example 1
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Temozolomide hydrochloride
Quantity
3.33 g
Type
reactant
Smiles
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N.Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
61.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added and 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was passed through the column at a rate of about 1 ml/1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
the eluted solution (the eluate) was collected (50 ml)
CUSTOM
Type
CUSTOM
Details
transferred to a reaction vessel
FILTRATION
Type
FILTRATION
Details
filtered at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (2×10 ml) and cold acetone (10 ml)
CUSTOM
Type
CUSTOM
Details
The crystals were dried at 40° C. in vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.013 mol
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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